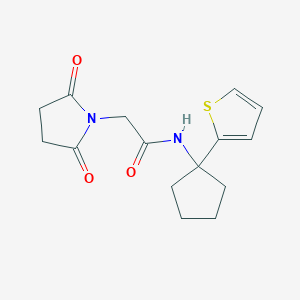
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is a complex organic compound that features a pyrrolidinone ring, a thiophene ring, and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
科学研究应用
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(furan-2-yl)cyclopentyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(phenyl)cyclopentyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or phenyl rings
属性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylcyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-12(10-17-13(19)5-6-14(17)20)16-15(7-1-2-8-15)11-4-3-9-21-11/h3-4,9H,1-2,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXYKQVKKJGQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
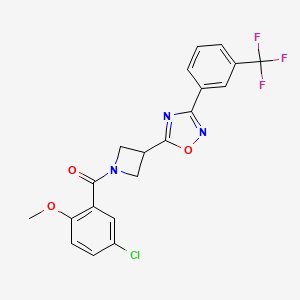

![3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999656.png)
![4-benzyl-5-oxo-N-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B2999658.png)
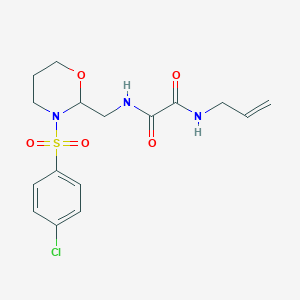
![N-(3,5-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2999660.png)
![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)
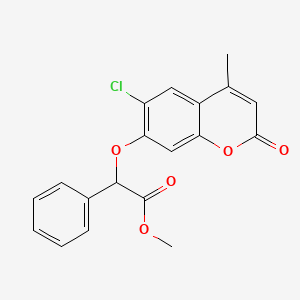
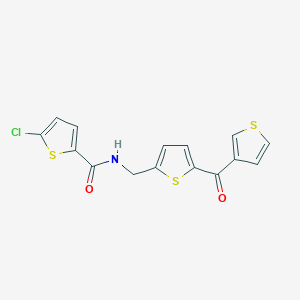
![2lambda4-Thia-6-azaspiro[3.3]heptane 2-oxide;hydrochloride](/img/structure/B2999665.png)
![1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2999668.png)
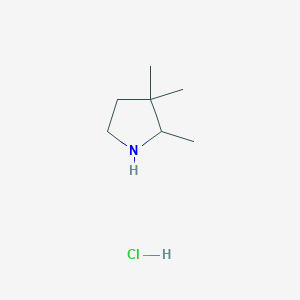
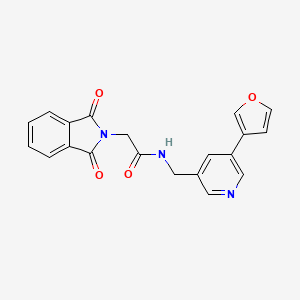
![N-(2,6-difluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2999674.png)
